1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride is a synthetic compound with the chemical formula and a molecular weight of approximately 487.5 g/mol. This compound is categorized under psychoactive substances and is associated with research in pharmacology due to its potential therapeutic effects. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound reflects its complex structure, which includes an adamantane moiety, methoxy groups, and a piperazine ring, indicating its potential interactions within biological systems .
The synthesis of 1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride typically involves several key steps:
The molecular structure of 1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride can be represented using various structural formulas, including:
COc1ccccc1N1CCN(CC1)CC(COCC12CC3CC(C2)CC(C1)C3)O.Cl.Cl
This notation provides insight into the connectivity of atoms within the molecule, illustrating how the different functional groups are arranged.
The chemical reactivity of 1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride can be explored through various reactions:
The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter systems in the brain:
The physical and chemical properties of 1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 487.5 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Flash Point | Not Available |
These properties indicate that while some data is missing, the molecular weight suggests a relatively complex structure that may exhibit unique solubility characteristics .
The scientific applications of 1-[(Adamantan-1-yl)methoxy]-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride are primarily focused on research in pharmacology and neuroscience:
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: 1823362-29-3
CAS No.: